2-Ethyl-4,6-dimethoxybenzaldehyde
Description
Properties
IUPAC Name |
2-ethyl-4,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-5-9(13-2)6-11(14-3)10(8)7-12/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMQOKXXQSBTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299670 | |
| Record name | 2-Ethyl-4,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39503-16-7 | |
| Record name | 2-Ethyl-4,6-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39503-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-4,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation via Friedel-Crafts
A starting material such as 1,3-dimethoxybenzene can undergo Friedel-Crafts alkylation with ethyl chloroacetate in the presence of AlCl₃. This installs an ethyl group at the para position relative to one methoxy group, yielding 2-ethyl-1,3-dimethoxybenzene. Subsequent Vilsmeier-Haack formylation introduces the aldehyde functionality:
$$
\text{2-Ethyl-1,3-dimethoxybenzene} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{2-Ethyl-4,6-dimethoxybenzaldehyde}
$$
Reaction Conditions :
Limitations and Side Reactions
Competing formylation at the 5-position occurs due to the electron-donating effects of adjacent methoxy groups. Purification via column chromatography (hexane:EtOAc = 9:1) is required to isolate the desired isomer.
Metalation-Alkylation Strategies
Directed Ortho Metalation (DoM)
Using n-BuLi as a base, 1,3-dimethoxybenzene undergoes deprotonation at the 2-position, forming a lithium intermediate. Quenching with ethyl iodide introduces the ethyl group:
$$
\text{1,3-Dimethoxybenzene} \xrightarrow{\text{n-BuLi, EtI}} \text{2-Ethyl-1,3-dimethoxybenzene}
$$
Optimization Notes :
Sequential Methoxylation and Ethylation
An alternative route starts with 2-ethylphenol:
- Methoxylation : Protection of phenolic OH groups using dimethyl sulfate (Me₂SO₄) and K₂CO₃ in acetone.
- Formylation : Gattermann–Koch reaction with HCN and HCl gas under anhydrous conditions.
Yield Comparison :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Methoxylation | 85 | 92 |
| Formylation | 62 | 88 |
Industrial-Scale Synthesis
AiFChem’s On-Demand Synthesis
AiFChem employs a continuous flow process for this compound production:
- Continuous Alkylation : 1,3-dimethoxybenzene and ethyl bromide react in a microreactor at 120°C.
- Oxidative Formylation : Ozone-mediated oxidation of the ethyl group to aldehyde.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Friedel-Crafts | 48 | Moderate | 120 |
| DoM-Alkylation | 62 | High | 95 |
| Industrial Flow | 78 | Very High | 65 |
Key Findings :
- DoM-Alkylation balances yield and cost for lab-scale synthesis.
- Flow chemistry outperforms batch methods in scalability and cost-efficiency.
Emerging Methodologies
Photocatalytic C–H Activation
Recent advances utilize visible-light photocatalysts (e.g., Ir(ppy)₃) to activate C–H bonds in 1,3-dimethoxybenzene, enabling ethyl group insertion without harsh conditions.
Biocatalytic Approaches
Engineered P450 enzymes demonstrate potential for regioselective ethyl and methoxy group installation, though yields remain low (~30%).
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution. The ethyl group exerts a minor steric and inductive effect, directing incoming electrophiles to specific positions:
-
Bromination :
Bromination of 3,4-dimethoxybenzaldehyde derivatives using -bromosuccinimide (NBS) or yields monobrominated products at the para position relative to methoxy groups . For 2-ethyl-4,6-dimethoxybenzaldehyde, bromination likely occurs at the 3-position (ortho to the ethyl group and para to the methoxy groups).
Aldol Condensation
The aldehyde group participates in base-catalyzed aldol reactions. In a Biginelli reaction variant, 2,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate and urea to form dihydropyrimidinones . For this compound:
-
Reaction Pathway :
-
Aldol condensation with ethyl acetoacetate forms a γ,δ-unsaturated dicarbonyl intermediate.
-
Subsequent cyclization with urea yields tetrahydropyrimidine derivatives.
Key Observation : The steric bulk of the ethyl group may slow reaction kinetics compared to non-alkylated analogs .
-
Formylation Attempts
The Vilsmeier-Haack reaction (using /DMF) on 2-ethyl-1,4-dimethoxybenzene failed to produce the desired aldehyde, yielding instead a crystalline side product . This suggests steric hindrance from the ethyl group disrupts formylation under standard conditions.
| Substrate | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| 2-Ethyl-1,4-dimethoxybenzene | /DMF | No aldehyde formation | N/A |
Cross-Coupling Reactions
The aldehyde can be protected (e.g., as an acetal) to enable cross-coupling. For example, Sonogashira coupling of iodinated 2,5-dimethoxybenzaldehyde derivatives with terminal alkynes has been reported .
-
Protection Strategy :
Reduction and Oxidation
-
Reduction :
The aldehyde group can be reduced to a primary alcohol using or . Methoxy groups remain unaffected under mild conditions. -
Oxidation :
Strong oxidants (e.g., ) convert the aldehyde to a carboxylic acid, though this is rarely utilized due to competing ring oxidation .
Biological Activity
While not a reaction, derivatives of this compound exhibit antimicrobial properties. Brominated analogs show biofilm inhibition in Staphylococcus aureus (up to 7.76% inhibition at 64 µg/mL) .
| Compound | Biofilm Inhibition (%) | MIC Reduction (CTX/VAN) | Source |
|---|---|---|---|
| 2-Bromo-4,5-dimethoxybenzaldehyde | 7.76 ± 2.14 | 2–4-fold |
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-ethyl-4,6-dimethoxybenzaldehyde is as a versatile intermediate in organic synthesis. It can be utilized in:
- Synthesis of Bicyclic Compounds : It serves as a precursor in the synthesis of bicyclic diketopiperazines, which are important scaffolds in medicinal chemistry. For instance, reductive amination reactions involving this aldehyde have been shown to yield compounds with significant biological activities .
- Dye Production : The compound can be employed in the synthesis of various dye intermediates. Its methoxy groups enhance the reactivity of the aromatic system, making it suitable for electrophilic substitution reactions that are essential in dye chemistry.
Pharmaceutical Applications
The compound's structure allows it to interact with biological systems effectively. Key pharmaceutical applications include:
- Antiviral Agents : Research indicates that derivatives of this compound exhibit potential as non-nucleoside inhibitors against viruses such as hepatitis C virus (HCV). The introduction of methoxy groups has been linked to improved inhibitory activity against viral replication .
- Anti-cancer Research : Certain derivatives have been studied for their anti-cancer properties. The modification of the compound's structure can lead to enhanced cytotoxic effects against various cancer cell lines.
Material Science
In material science, this compound has found applications in:
- Polymer Chemistry : It can be utilized in the synthesis of polymeric materials where its aldehyde functionality enables cross-linking reactions. This property is advantageous for creating durable materials with tailored properties.
Data Tables
Below are summarized data tables showcasing the applications and relevant findings associated with this compound:
Case Studies
-
Case Study on Antiviral Activity :
A study demonstrated that certain derivatives of this compound exhibited significant antiviral activity against HCV. The modifications introduced through methoxylation improved binding affinity to viral targets, showcasing its potential as a therapeutic agent . -
Case Study on Diketopiperazine Synthesis :
Research involving the synthesis of bicyclic diketopiperazines highlighted the utility of this compound as a key starting material. The resulting compounds displayed promising biological activities, indicating its importance in drug discovery processes .
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-dimethoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy groups may also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity
Physical Properties
- Melting Points : The hydroxy analog (67–68°C) has a lower melting point than the benzyloxy derivative (89–91°C), reflecting differences in intermolecular forces. The ethyl variant is expected to exhibit intermediate values due to its alkyl chain’s moderate polarity .
- Lipophilicity: The ethyl group likely increases lipid solubility compared to the hydroxy analog, making it more suitable for applications in nonpolar media.
Notes
- Direct experimental data for this compound (e.g., NMR, exact melting points) are absent in the provided evidence; properties are inferred from structural analogs.
- Further research is needed to validate reactivity trends and optimize synthesis protocols.
Biological Activity
2-Ethyl-4,6-dimethoxybenzaldehyde is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its aldehyde functional group and two methoxy groups attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 198.23 g/mol. The presence of the ethyl group and methoxy substituents contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins and enzymes, potentially altering their activity.
- Influence of Methoxy Groups : The methoxy groups may modulate the compound's reactivity and binding affinity through electronic effects, enhancing its interaction with biological targets.
Biological Activities
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacteria and fungi. For instance, it has shown potential in inhibiting the growth of Staphylococcus aureus and Candida albicans at low micromolar concentrations .
- Antiparasitic Effects : There is evidence suggesting that similar compounds have been investigated for their antiparasitic properties, which may extend to this compound as well .
- Enzyme Inhibition : The compound has been studied for its interactions with enzymes involved in metabolic pathways, indicating potential applications in drug development.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Properties : A study evaluated the efficacy of various substituted benzaldehydes against microbial strains. Results indicated that this compound demonstrated significant activity against S. aureus, with an EC50 value in the micromolar range .
- Evaluation of Cytotoxicity : In vitro assays were conducted to assess cytotoxic effects on human cell lines (HepG2). The compound exhibited low cytotoxicity while maintaining antimicrobial efficacy, suggesting a favorable safety profile for further development .
- Mechanistic Insights into Antiparasitic Activity : Research highlighted the structure-activity relationship (SAR) of related compounds, indicating that modifications in the methoxy groups could enhance antiparasitic activity while minimizing toxicity .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 2-Ethyl-4,6-dimethoxybenzaldehyde, and how can reaction conditions be optimized?
Answer: A common approach involves Friedel-Crafts alkylation or formylation of a dimethoxybenzene derivative. For example:
Ethylation : React 4,6-dimethoxybenzaldehyde with ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
Purification : Reflux the crude product in ethanol with glacial acetic acid to enhance yield and purity, followed by vacuum filtration .
Characterization : Confirm structure via FT-IR (aldehyde C=O stretch ~1700 cm⁻¹), ¹H NMR (methoxy singlets at δ 3.8–4.0 ppm, ethyl group triplet at δ 1.2–1.4 ppm), and mass spectrometry .
Q. How can the physicochemical properties of this compound be systematically characterized?
Answer:
- LogP Calculation : Use computational tools (e.g., XLogP3) to estimate hydrophobicity (predicted LogP ~2.8) based on methoxy and ethyl substituents .
- Hydrogen Bonding : Determine hydrogen bond acceptor/donor capacity via crystallography (e.g., weak C–H···O interactions observed in similar dimethoxybenzaldehydes) .
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures, typically >150°C for methoxy-substituted aromatics .
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from aldehydes.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?
Answer:
- XRD Analysis : Use SHELX software for structure refinement. Key parameters include bond angles (e.g., C–O–C ~109° for methoxy groups) and torsion angles to confirm substituent orientation .
- Data Validation : Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds (e.g., 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde, which exhibits planar deviations <0.03 Å) .
Q. What experimental design strategies minimize byproducts during the synthesis of this compound?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions like aldol condensation .
- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. ZnCl₂) to optimize alkylation efficiency.
- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions?
Answer:
- DFT Calculations : Simulate frontier molecular orbitals (FMOs) to identify electrophilic sites. The aldehyde carbon typically shows the highest LUMO density .
- Steric Effects : Evaluate substituent hindrance using molecular mechanics (e.g., MMFF94 force field). Ethyl and methoxy groups may slow nucleophilic attack at the ortho position .
Q. What methodologies validate the purity of this compound for pharmacological studies?
Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to achieve >99% purity .
- Spectroscopic Purity : Ensure no residual solvents (e.g., DMF) via ¹³C NMR or HSQC .
- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C₁₁H₁₄O₃: C 65.32%, H 6.98%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
